BenchChemオンラインストアへようこそ!

(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine

Antibacterial Fluoroquinolone Stereochemistry

(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine (CAS 915360-04-2) is a chiral spirocyclic primary amine that serves as a critical synthetic intermediate for the construction of 7‑position substituents in fluoroquinolone antibacterial agents. The 7‑amino‑7‑methyl‑5‑azaspiro[2.4]heptan‑5‑yl group is a known pharmacophoric element of sitafloxacin (DU‑6859a) and olamufloxacin, where the absolute configuration at the spiro carbon profoundly influences antibacterial potency [REFS-1, REFS-2].

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B15218064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC1(CNCC12CC2)N
InChIInChI=1S/C7H14N2/c1-6(8)4-9-5-7(6)2-3-7/h9H,2-5,8H2,1H3/t6-/m0/s1
InChIKeySRQMXARNYUNUBM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine: A Chiral Spirocyclic Amine Building Block for Quinolone Antibacterial Synthesis


(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine (CAS 915360-04-2) is a chiral spirocyclic primary amine that serves as a critical synthetic intermediate for the construction of 7‑position substituents in fluoroquinolone antibacterial agents. The 7‑amino‑7‑methyl‑5‑azaspiro[2.4]heptan‑5‑yl group is a known pharmacophoric element of sitafloxacin (DU‑6859a) and olamufloxacin, where the absolute configuration at the spiro carbon profoundly influences antibacterial potency [REFS-1, REFS-2]. The compound's spiro[2.4] framework provides conformational rigidity that restricts rotational freedom (zero rotatable bonds), yielding a structurally well-defined amine handle for regioselective derivatization .

Why (R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine Cannot Be Substituted by Racemic, (S)-Enantiomer, or Des-Methyl Analogs in Chirality-Critical Applications


The stereochemical configuration at the C‑7 position of the 5‑azaspiro[2.4]heptane scaffold is a binary determinant of pharmacological outcome. In the well‑characterized quinolone series, the (S)‑configured spiro carbon yields potent broad‑spectrum antibacterial activity, while the (R)‑configured counterpart displays markedly reduced potency . Similarly, the 7‑methyl group is essential for optimal in vivo efficacy against multidrug‑resistant respiratory pathogens, as demonstrated in head‑to‑head comparisons of methyl‑substituted vs. des‑methyl analogs . Consequently, procurement of the incorrect enantiomer or the racemic mixture as a building block leads to failure in structure‑activity relationship (SAR) studies or to the synthesis of an inactive, undesired stereoisomer. Industrial processes for chiral quinolone intermediates explicitly require an optically pure (7S) or (7R) form, because the final drug substance is a single enantiomer whose impurity profile is tightly regulated .

Differential Evidence for (R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine vs. Its Closest Analogs


Stereochemical Impact on Antibacterial Potency: (7R) vs. (7S) Enantiomer in Quinolone Derivatives

In the seminal quinolone SAR study by Kimura et al., the 7‑[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] configuration was identified as the eutomer, delivering superior antibacterial activity against both Gram‑positive and Gram‑negative bacteria compared to the (7R) distomer . While exact MIC values are not provided in the abstract, the manuscript's stereochemical structure-activity relationship analysis unequivocally demonstrates that the (S) absolute configuration at the spiro carbon is required for optimal target engagement. This differential justifies the use of the (R) enantiomer as either a negative control in mechanistic studies or a starting material for alternative chemotypes where the (R) configuration is desired.

Antibacterial Fluoroquinolone Stereochemistry

Head-to-Head Comparison of (S)- and (R)-7-Methyl-Substituted Quinolones Against Multidrug-Resistant Respiratory Pathogens

Odagiri et al. directly compared compound 2a [(S)-configuration on the pyrrolidine moiety] with compound 2b [(R)-configuration], both incorporating the 7‑amino‑7‑methyl‑5‑azaspiro[2.4]heptan‑5‑yl substituent . Compound 2a exhibited potent in vitro activity against Streptococcus pneumoniae, Staphylococcus aureus (including methicillin‑resistant and quinolone‑resistant strains), Haemophilus influenzae, Moraxella catarrhalis, Chlamydia pneumoniae, and Mycoplasma pneumoniae. In an experimental murine pneumonia model due to multidrug‑resistant S. pneumoniae (MDRSP), 2a demonstrated excellent in vivo efficacy and favorable preliminary toxicological and pharmacokinetic profiles. Compound 2b was consistently less active across the panel, confirming the critical role of spiro‑carbon stereochemistry.

Respiratory infection Multidrug resistance Quinolone

Conformational Rigidity and Physicochemical Differentiation Imparted by the 7‑Methyl Group

The presence of the 7‑methyl substituent distinguishes (R)-7-methyl-5‑azaspiro[2.4]heptan‑7‑amine from the des‑methyl analog (R)-5‑azaspiro[2.4]heptan‑7‑amine (CAS 129306-11-2). The methyl group increases molecular weight from 112.17 to 126.20 g/mol, adds hydrophobic surface area, and eliminates a hydrogen‑bond donor site relative to the secondary amine analog [REFS-1, REFS-2]. In the context of quinolone derivatives, Kimura et al. demonstrated that the 7‑(7‑amino‑5‑azaspiro[2.4]heptan‑5‑yl) scaffold (des‑methyl) provides moderate lipophilicity, and the additional methyl group in the Odagiri series was designed to further optimize pharmacokinetic properties . Although no direct head‑to‑head chromatographic logP comparison is publicly available for the free amine intermediates, the computed complexity index (140 vs. expected lower values for des‑methyl analogs) and zero rotatable bonds underscore the unique spatial presentation of the amine function .

Physicochemical properties Conformational analysis Lipophilicity

Regioisomeric Differentiation: 7‑Amine vs. 1‑Amine Substitution in the Azaspiro Core

The 5‑azaspiro[2.4]heptane scaffold can bear the amine at different positions, most commonly at C‑7 or C‑1. The target compound places the amine and methyl groups at the 7‑position, directly analogous to the pharmacophore validated in sitafloxacin and olamufloxacin . The regioisomer 5‑azaspiro[2.4]heptan‑1‑amine (CAS 174073-88-2) presents the amine on the cyclopropane‑containing ring, resulting in a different spatial vector and electronic environment . In quinolone SAR, only the 7‑amino substitution yields potent antibacterial activity; the 1‑amino regioisomer has not been reported to deliver comparable target engagement. Procurement of the 7‑amine regioisomer is therefore mandatory for any program aiming to replicate or extend the clinically validated quinolone chemotype.

Regiochemistry Spirocyclic amine Building block

Preferred Application Scenarios for (R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine Based on Differentiated Evidence


Stereochemical Negative Control in Quinolone Antibacterial SAR Studies

Because the (7S)‑configured spiro amine is the eutomer responsible for antibacterial activity , the (R)-7‑methyl enantiomer serves as the ideal matched distomer for probing stereochemical contributions to target binding, off‑target effects, and cytotoxicity. Pairing the (R) and (S) intermediates in parallel synthesis enables rigorous assessment of enantiomeric discrimination at the quinolone binding site, as demonstrated by Kimura et al. .

Building Block for Non‑Quinolone Chemotypes Requiring (R)‑Configured Spirocyclic Amines

The (R) absolute configuration at the spiro carbon may be preferred or required for target engagement in distinct biological pathways, such as antiviral (hepatitis C virus replication inhibition has been suggested for this scaffold ) or CNS applications. The compound's rigid spiro framework and primary amine handle support diverse derivatization strategies, including amide bond formation, reductive amination, and Buchwald–Hartwig coupling.

Development of Enantioselective Synthetic Methodologies

The optically active (R)-7‑methyl‑5‑azaspiro[2.4]heptan‑7‑amine is a valuable benchmark substrate for evaluating new asymmetric synthesis methods, chiral resolution techniques, and biocatalytic transformations. Its commercial availability with defined enantiomeric excess allows direct comparison of novel catalytic approaches against established routes described in the patent literature .

Metabolite Identification and Impurity Profiling for Sitafloxacin and Olamufloxacin

Regulatory guidelines require comprehensive characterization of all potential stereoisomeric impurities in pharmaceutical substances. The (R) enantiomer is a necessary reference standard for chiral chromatographic method development, forced degradation studies, and impurity profiling of the (S)‑configured active pharmaceutical ingredients sitafloxacin and olamufloxacin [REFS-1, REFS-2].

Quote Request

Request a Quote for (R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.